![molecular formula C15H22N4O2 B14296025 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 113120-81-3](/img/structure/B14296025.png)
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by its unique structure, which includes a phthalazine core with amino and propyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions with appropriate amines and alkylating agents to introduce the 4-aminobutyl and propyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine: The parent compound, lacking the amino and propyl substituents.
6-Aminophthalazine: A derivative with only the amino group.
Propylphthalazine: A derivative with only the propyl group.
Uniqueness
6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its dual substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113120-81-3 |
|---|---|
Molekularformel |
C15H22N4O2 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
6-[4-aminobutyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H22N4O2/c1-2-8-19(9-4-3-7-16)11-5-6-12-13(10-11)15(21)18-17-14(12)20/h5-6,10H,2-4,7-9,16H2,1H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
JKQFDRAWMSOXCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


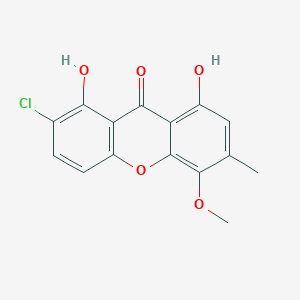
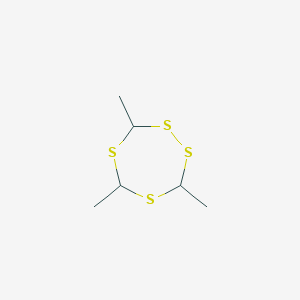

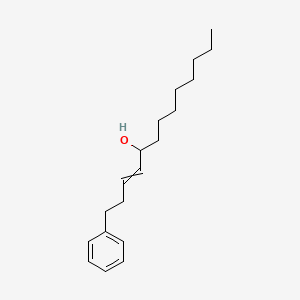

![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
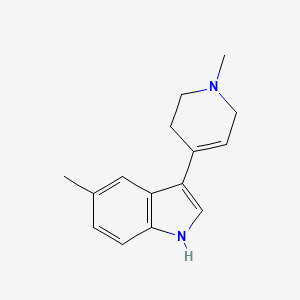
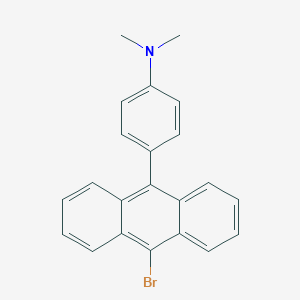
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
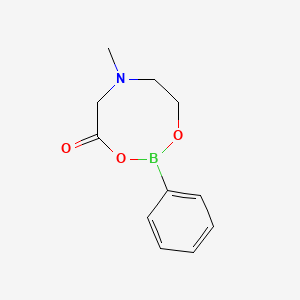

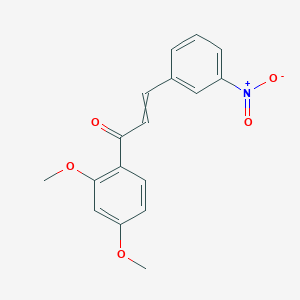
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
